molecular formula C24H25N5O3S B2800419 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1219424-96-0

2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B2800419
CAS No.: 1219424-96-0
M. Wt: 463.56
InChI Key: XUPJSPHMDSEBEJ-UHFFFAOYSA-N
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Description

2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Activity : This compound has been studied for its pharmacological properties, particularly as an α1-adrenoceptor antagonist. Research conducted by Yen et al. (1996) demonstrated its effectiveness in rat isolated thoracic aorta and in reducing blood pressure in spontaneously hypertensive rats (Yen et al., 1996).

  • Synthesis of Related Compounds : Ivachtchenko et al. (2002) explored the synthesis of new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, noting the biological activity of related quinazolinethione derivatives, including 2-benzylthio-3-[2-[4-(2-methoxyphenyl)piperazino]ethyl]-4(3H)-quinazolinone, which is an effective alpha 1-adrenoceptor antagonist and shows antihypertensive effects (Ivachtchenko et al., 2002).

  • Antihypertensive Action : A study by Tsai et al. (2001) indicated that a similar quinazoline derivative exhibits α1-adrenoceptor antagonistic and antiarrhythmic effects, demonstrating dose-dependent reductions in heart rate and blood pressure in hypertensive rats (Tsai et al., 2001).

  • Electromechanical Effects : Research by Yang et al. (1997) focused on the electrical and mechanical effects of a similar compound in guinea-pig ventricular muscles, highlighting its potential in treating hypertension (Yang et al., 1997).

  • Analgesic Activity : Osarodion (2023) synthesized compounds related to 4(3H)-quinazolinone rings, including 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, demonstrating significant analgesic activity (Osarodion, 2023).

  • Corrosion Inhibition in Steel : Chen et al. (2021) investigated the use of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel, showing their effectiveness in HCl solutions (Chen et al., 2021).

  • Antimicrobial Activity : Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, and evaluated their antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The binding affinity of the compound to these receptors is in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of the compound with these receptors can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Properties

CAS No.

1219424-96-0

Molecular Formula

C24H25N5O3S

Molecular Weight

463.56

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C24H25N5O3S/c1-32-20-9-5-4-8-19(20)27-12-14-28(15-13-27)21(30)11-10-18-23(31)29-22(25-18)16-6-2-3-7-17(16)26-24(29)33/h2-9,18,25H,10-15H2,1H3

InChI Key

XUPJSPHMDSEBEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

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